
Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with a molecular formula of C38H38N6O4 and a molecular weight of 642.75 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two imidazolidine-2,4-dione moieties through methylene bridges.
Preparation Methods
The synthesis of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylpiperazine with formaldehyde to form the bis(methylene) intermediate, which is then reacted with 5,5-diphenylimidazolidine-2,4-dione under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
Dimethyl 3,3′-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate: This compound has a similar piperazine core but different substituents, leading to distinct chemical and biological properties.
3,3’-[(2,5-dimethylpiperazine-1,4-diyl)dimethanediyl]bis(5,5-diphenylimidazolidine-2,4-dione): This compound is structurally similar but may have different reactivity and applications.
Properties
CAS No. |
26786-96-9 |
|---|---|
Molecular Formula |
C38H38N6O4 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C38H38N6O4/c1-27-23-42(26-44-34(46)38(40-36(44)48,31-19-11-5-12-20-31)32-21-13-6-14-22-32)28(2)24-41(27)25-43-33(45)37(39-35(43)47,29-15-7-3-8-16-29)30-17-9-4-10-18-30/h3-22,27-28H,23-26H2,1-2H3,(H,39,47)(H,40,48) |
InChI Key |
KOJZTPZJOWDCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


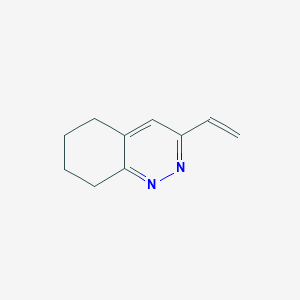

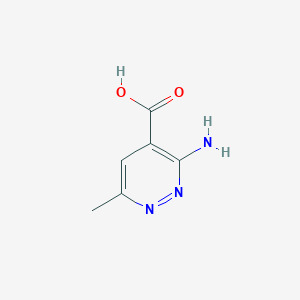
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

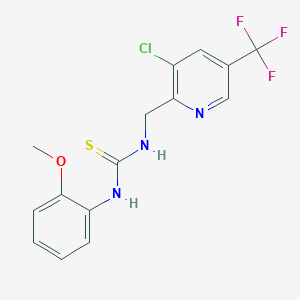
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
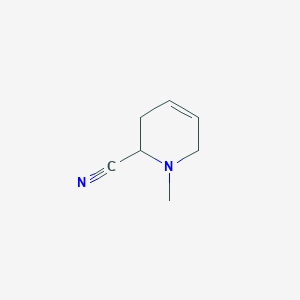
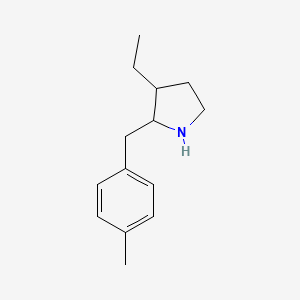
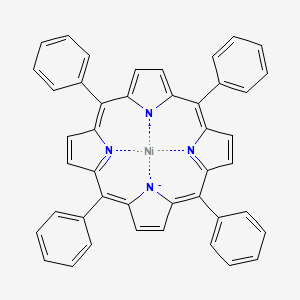
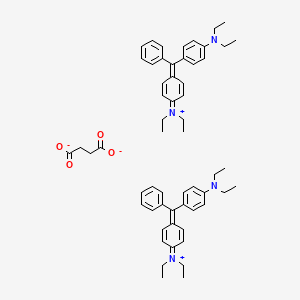
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
